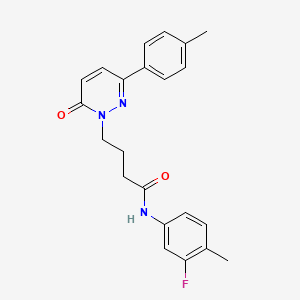

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

Introduction to Pyridazinone-Based Therapeutic Agents

Pyridazinones, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group, have gained prominence in drug discovery due to their balanced polarity, hydrogen-bonding capacity, and adaptability to structural modifications. These properties enable interactions with diverse biological targets, including phosphodiesterases (PDEs), cyclooxygenases (COXs), and receptor tyrosine kinases. The compound N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exemplifies modern efforts to leverage pyridazinone chemistry for developing multitarget therapies.

Structural Classification of this compound

The molecular architecture of this compound comprises three distinct regions (Table 1):

Table 1: Structural Components of this compound

Pyridazinone Core

The 1,6-dihydropyridazin-6-one system provides a planar, electron-deficient aromatic ring capable of dipole-dipole interactions and hydrogen bonding. The ketone at C6 and adjacent nitrogen atoms create a pharmacophoric motif that mimics natural substrates of enzymes like PDE4 and vascular endothelial growth factor receptor-2 (VEGFR-2).

p-Tolyl Substituent

Positioned at C3, the p-tolyl group introduces steric bulk and electron-donating effects, which stabilize the ring’s electron-deficient character. This substitution pattern is analogous to optimized pyridazinone derivatives reported in anticancer agents, where aryl groups improve binding to hydrophobic enzyme pockets.

Butanamide Side Chain

The N1-linked butanamide chain extends the molecule’s conformational flexibility, allowing the terminal 3-fluoro-4-methylphenyl group to engage in van der Waals interactions. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability, while the methyl group at the para position fine-tunes lipophilicity.

Historical Development of Pyridazinone Derivatives in Medicinal Chemistry

The evolution of pyridazinone-based therapeutics can be divided into three phases (Figure 1):

Figure 1: Timeline of Key Developments in Pyridazinone Drug Discovery

- 1980s–1990s : Early exploration of simple pyridazinones for cardiovascular applications (e.g., PDE3 inhibitors).

- 2000s–2010s : Structural diversification with azolo-fused derivatives (e.g., imidazo[ d]pyridazinones) for antimicrobial and anti-inflammatory activity.

- 2020s–Present : Rational design of multitarget agents (e.g., dual anticancer/antimicrobial derivatives) and FDA approvals of pyridazine-containing drugs (relugolix, deucravacitinib).

Early Innovations

Initial studies focused on PDE inhibition, exemplified by compounds like zaprinast, which demonstrated bronchodilatory effects via PDE5 inhibition. However, poor bioavailability limited clinical translation, prompting efforts to modify solubility through side-chain additions.

Azolo-Fused Derivatives

The introduction of fused azole rings (e.g., triazolo[ d]pyridazinones) in the early 2000s marked a turning point. These derivatives exhibited enhanced binding to COX-2 and DPP-4, with improved metabolic stability over non-fused analogs. For instance, imidazo[ d]pyridazinone derivatives showed nanomolar activity against PDE4B, a target in inflammatory diseases.

Modern Multitarget Agents

Recent advances prioritize polypharmacology. Sorafenib-inspired pyridazinone-urea hybrids, such as those described by , combine VEGFR-2 inhibition with antimicrobial activity. The compound this compound follows this trend, leveraging its butanamide side chain for dual hydrogen bonding and hydrophobic interactions across multiple targets.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-15-5-8-17(9-6-15)20-11-12-22(28)26(25-20)13-3-4-21(27)24-18-10-7-16(2)19(23)14-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPCTRHSMIIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound with significant potential in various biological applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C22H22FN3O2

- Molecular Weight : 379.435 g/mol

- IUPAC Name : N-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide

- CAS Number : 946322-48-1

The compound exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to modulate protein kinase activities, which play crucial roles in cellular signaling pathways related to proliferation and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that it may reduce oxidative stress by enhancing the expression of antioxidant enzymes, thus mitigating cellular damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound may inhibit key inflammatory pathways, including NF-kB signaling, which is pivotal in the regulation of immune responses and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including small-cell lung cancer (SCLC) and breast cancer cells. The compound induced apoptosis in these cells through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H196 | 5.2 | Induction of apoptosis |

| MCF7 | 8.9 | Cell cycle arrest in S phase |

| A549 | 7.5 | ROS-mediated cytotoxicity |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced neuronal damage following ischemic injury. The mechanism appears to involve the modulation of inflammatory markers and preservation of mitochondrial function .

Case Studies

- Case Study on Lung Cancer : A study involving NCI-H196 cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

- Neuroprotection in Stroke Models : Research indicated that administration of this compound in stroke models led to improved outcomes regarding motor function recovery and reduced infarct size, suggesting its potential as a therapeutic agent for neuroprotection following cerebrovascular events .

Scientific Research Applications

Enzyme Inhibition Studies

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can act as potent inhibitors of cytochrome P450 enzymes. Such inhibition can lead to significant drug-drug interactions, which are critical considerations in polypharmacy scenarios.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| CYP2B6 | Competitive | < 1 |

| CYP3A4 | Weak | 54.68 |

These findings suggest that this compound could be further explored for its potential to modify the pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies show that it may induce apoptosis in malignant cells through mechanisms involving the modulation of kinase activity and cell signaling pathways.

Case Study: Anticancer Efficacy

- Cell Line : MCF-7 (breast cancer)

- Dosage : Varying concentrations up to 50 μM

- Outcome : Significant reduction in cell viability observed at higher concentrations.

Potential Neuroprotective Effects

Recent research has indicated that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The inhibition of certain metabolic pathways could reduce neuroinflammation and neuronal apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and synthetic methodologies. Below is a comparative analysis with compounds from the provided evidence and inferred analogs:

Key Observations:

Heterocyclic Core Influence: The target’s pyridazinone core is structurally distinct from the pyrimidine-benzooxazin hybrids in and the chromen-pyrazolo-pyrimidine system in . Chromen-2-yl derivatives () exhibit planar aromatic systems that may enhance DNA intercalation or protein binding, unlike the non-planar butanamide linker in the target compound .

Substituent Effects :

- Fluorine atoms in the target and ’s compound improve metabolic stability and membrane permeability. However, the target’s 3-fluoro-4-methylphenyl group may reduce steric hindrance compared to ’s bulkier isopropyl-sulfonamide .

- The p-tolyl group in the target could enhance hydrophobic interactions in enzyme active sites, a feature absent in ’s oxadiazole-substituted analogs .

Synthetic Methodologies :

- highlights cesium carbonate-mediated coupling in dry DMF, a method suitable for electron-deficient heterocycles. The target compound may require similar conditions for amide bond formation .

- employs Suzuki-Miyaura cross-coupling, suggesting palladium-catalyzed reactions as a viable route for introducing aryl groups in related compounds .

Physicochemical Properties: The target’s calculated molecular weight (~378.4 g/mol) is significantly lower than Example 53’s (589.1 g/mol), implying better oral bioavailability under Lipinski’s rule-of-five criteria .

Research Findings and Implications

- Biological Activity: While direct data on the target compound’s activity is unavailable, pyridazinones are frequently explored as kinase inhibitors (e.g., PDE4, EGFR). The fluorine and methyl groups may enhance target selectivity compared to non-fluorinated analogs .

- Limitations: Evidence gaps exist in the target’s solubility, stability, and in vivo efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can side reactions be minimized?

- Methodological Answer : The compound’s synthesis likely involves amide coupling between a pyridazinylbutanoic acid derivative and the 3-fluoro-4-methylaniline moiety. Key steps include:

- Activation of the carboxylic acid using EDC·HCl and HOBt·H₂O to form an active ester intermediate, followed by nucleophilic attack by the amine .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like hydrolysis or dimerization. For example, anhydrous dichloromethane at 0–5°C under nitrogen can improve yield .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., fluorine’s deshielding effects on adjacent protons) and the pyridazinone ring’s tautomeric state .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially given the compound’s fluorine and nitrogen content .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though crystallization may require co-solvents like DMSO/water .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the pyridazinone core in catalytic or biological systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the pyridazinone’s carbonyl groups may act as hydrogen bond acceptors .

- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) by simulating binding affinities and solvation effects. Software like GROMACS or AMBER can model ligand-protein docking .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line viability (e.g., HEK293 vs. HeLa). For example, fluorinated compounds may exhibit solvent-dependent aggregation .

- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Example : Discrepancies in IC₅₀ values between kinase inhibition assays and cell proliferation studies may arise from off-target effects or metabolic instability. Use metabolic stability assays (e.g., liver microsomes) to clarify .

Q. How can the compound’s pharmacokinetic profile be improved without compromising its bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability. The trifluoromethyl group’s metabolic stability can be leveraged for prolonged half-life .

- Salt Formation : Convert the free base to a hydrochloride or mesylate salt to improve aqueous solubility. Monitor salt stability via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.